molecular formula C9H8ClFN2O2 B2856821 N'-(2-chloroacetyl)-2-fluorobenzohydrazide CAS No. 499129-06-5

N'-(2-chloroacetyl)-2-fluorobenzohydrazide

Cat. No.: B2856821
CAS No.: 499129-06-5
M. Wt: 230.62
InChI Key: WJGVMMSTCHLMPU-UHFFFAOYSA-N
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Description

N’-(2-chloroacetyl)-2-fluorobenzohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloroacetyl group and a fluorobenzohydrazide moiety, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-2-fluorobenzohydrazide typically involves the reaction of 2-fluorobenzohydrazide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 2-fluorobenzohydrazide in an appropriate solvent, such as dichloromethane.
  • Add chloroacetyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.
  • Add triethylamine to the reaction mixture to neutralize the hydrochloric acid.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production of N’-(2-chloroacetyl)-2-fluorobenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-2-fluorobenzohydrazide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures, which are valuable in medicinal chemistry.

    Condensation Reactions: It can react with aldehydes or ketones to form hydrazones, which are important intermediates in organic synthesis.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alcohols, are commonly used in substitution reactions.

    Catalysts: Acid or base catalysts may be employed to facilitate cyclization and condensation reactions.

    Solvents: Dichloromethane, ethanol, and acetonitrile are frequently used solvents in these reactions.

Major Products Formed

    Substituted Derivatives: Products where the chlorine atom is replaced by other functional groups.

    Heterocyclic Compounds: Formed through cyclization reactions.

    Hydrazones: Resulting from condensation reactions with carbonyl compounds.

Scientific Research Applications

N’-(2-chloroacetyl)-2-fluorobenzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-2-fluorobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the fluorobenzohydrazide moiety can interact with biological membranes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloroacetyl)-2-fluorobenzamide
  • N-(2-chloroacetyl)-2-fluorobenzylamine
  • N-(2-chloroacetyl)-2-fluorobenzohydroxamic acid

Uniqueness

N’-(2-chloroacetyl)-2-fluorobenzohydrazide is unique due to the presence of both chloroacetyl and fluorobenzohydrazide groups, which confer distinct reactivity and biological activity

Properties

IUPAC Name

N'-(2-chloroacetyl)-2-fluorobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN2O2/c10-5-8(14)12-13-9(15)6-3-1-2-4-7(6)11/h1-4H,5H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGVMMSTCHLMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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